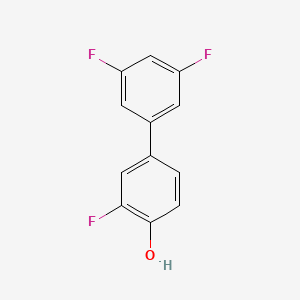

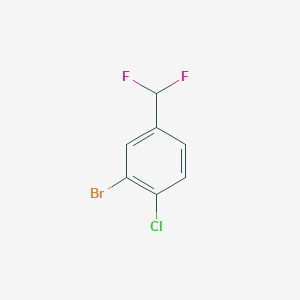

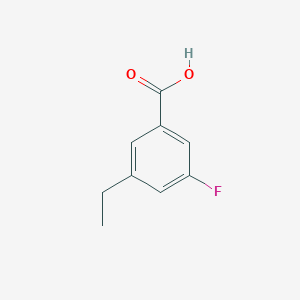

![molecular formula C9H9ClN2O2 B3046706 Imidazo[1,2-a]pyridine-2-acetic acid hydrochloride CAS No. 127657-47-0](/img/structure/B3046706.png)

Imidazo[1,2-a]pyridine-2-acetic acid hydrochloride

Overview

Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Recent protocols have focused on metal-free direct synthesis of imidazo[1,2-a]pyridines . For example, Cao et al. achieved a simple environmentally benign acetic acid catalyzed process for the formation of C−N, C−O, and C−S bonds via a one-pot, three-component approach .Molecular Structure Analysis

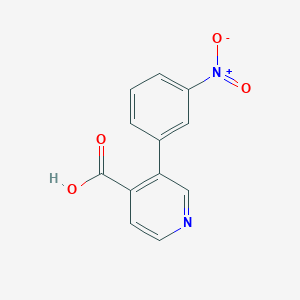

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5–6 heterocycle . The structure of these compounds can be modified through various functionalization strategies, leading to a wide range of derivatives .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. These include radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes, is a common strategy for the construction of imidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on their specific structure and functional groups. For example, one synthesized imidazo[1,2-a]pyridine compound was reported to be a yellow solid with a melting point of 239–241 °C .Scientific Research Applications

Antibacterial Applications

Substituted imidazo[1,2-a]pyridines, including the compound , have been found to possess a broad spectrum of biological activity and can be used as antibacterial agents .

Antifungal Applications

These compounds can also be used as antifungal agents . This makes them valuable in the development of treatments for various fungal infections.

Antiviral Applications

Imidazo[1,2-a]pyridines have demonstrated antiviral properties . This suggests potential applications in the treatment of various viral diseases.

Anti-inflammatory Applications

These compounds have been found to have anti-inflammatory effects . This could make them useful in the treatment of conditions characterized by inflammation.

Cancer Treatment

Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer . This is a promising area of research that could lead to the development of new cancer therapies.

Cardiovascular Disease Treatment

Imidazo[1,2-a]pyridine derivatives have also been suggested for the treatment of cardiovascular diseases . This could open up new avenues for the treatment of heart disease and related conditions.

Alzheimer’s Disease Treatment

There is potential for the use of these compounds in the treatment of Alzheimer’s disease . This is a significant area of research given the increasing prevalence of Alzheimer’s in aging populations.

Tuberculosis Treatment

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), suggesting their potential as antituberculosis agents .

Mechanism of Action

Target of Action

The primary target of 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

The compound interacts with its target, the CYP51 protein, by binding to its active site. This binding inhibits the normal function of the protein, leading to disruption in the biosynthesis of sterols . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of the CYP51 protein affects the sterol biosynthesis pathway . This disruption can lead to a deficiency in the production of essential sterols, affecting the integrity and function of cell membranes. The downstream effects of this disruption can vary depending on the type of cell and the specific role of the sterols in its function .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of cell membrane function due to the inhibition of sterol biosynthesis. This can lead to a variety of effects, including cell death or altered cell activity .

Future Directions

The future directions in the field of imidazo[1,2-a]pyridines research are likely to focus on the development of more efficient and environmentally friendly synthetic strategies . There is also a strong interest in exploring new applications of these compounds in medicinal chemistry and material science .

properties

IUPAC Name |

2-imidazo[1,2-a]pyridin-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c12-9(13)5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZSCQPAHBSKLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127657-47-0 | |

| Record name | Imidazo[1,2-a]pyridine-2-acetic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127657-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

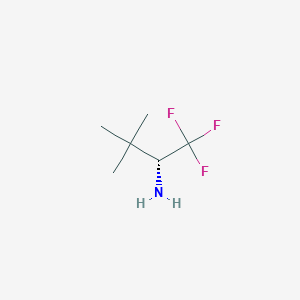

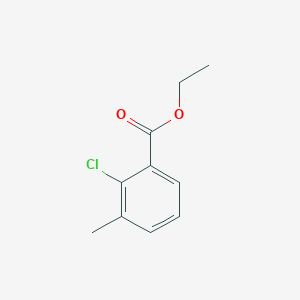

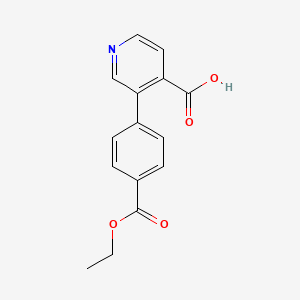

![2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol](/img/structure/B3046639.png)